Cas no 10311-74-7 (Benzene,1,1'-(1,2-ethenediyl)bis[2-methyl-)
10311-74-7 structure
Product Name:Benzene,1,1'-(1,2-ethenediyl)bis[2-methyl-
CAS No:10311-74-7
MF:C16H16
MW:208.298244476318
CID:203856
PubChem ID:5375880
Update Time:2025-04-19
Benzene,1,1'-(1,2-ethenediyl)bis[2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,1'-(1,2-ethenediyl)bis*2-methyl-
- 1-methyl-2-[(E)-2-(2-methylphenyl)ethenyl]benzene
- BENZENE,1,1'-(1,2-ETHENEDIYL)
- 1,1'-(1,2-Ethenediyl)bis(2-methylbenzene)
- ARZIVALJTPLLHF-VAWYXSNFSA-N
- 1-Methyl-2-[(E)-2-(2-methylphenyl)ethenyl]benzene #
- C16H16
- Benzene, 1,1'-(1,2-ethenediyl)bis(2-methyl-
- Tran 1,2-di-o-tolylethene
- (e)-1,2-bis(2-methylphenyl)ethene
- Benzene, 1,1'-(1,2-ethenediyl)bis[2-methyl-
- 36888-18-3
- 10311-74-7
- trans-1,2-Di-o-tolylethene
- Benzene,1,1'-(1,2-ethenediyl)bis[2-methyl-
-
- Inchi: 1S/C16H16/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-12H,1-2H3/b12-11+
- InChI Key: ARZIVALJTPLLHF-VAWYXSNFSA-N
- SMILES: C1(C=CC=CC=1C)/C=C/C1C=CC=CC=1C
Computed Properties
- Exact Mass: 208.12528
- Monoisotopic Mass: 208.125201
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 4.9
Experimental Properties
- Density: 1.0102 (estimate)
- Melting Point: 83°C
- Boiling Point: 322.51°C (rough estimate)
- Flash Point: 149.9°C
- Refractive Index: 1.5930 (estimate)
- PSA: 0
Benzene,1,1'-(1,2-ethenediyl)bis[2-methyl- Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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